molecular formula C10H13Cl2N B1619868 Benzenemethanamine, 2,4-dichloro-N-propyl- CAS No. 39180-81-9

Benzenemethanamine, 2,4-dichloro-N-propyl-

Cat. No.: B1619868
CAS No.: 39180-81-9
M. Wt: 218.12 g/mol
InChI Key: KOYCXIOVAMOAHI-UHFFFAOYSA-N
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Description

This compound has garnered interest due to its potential therapeutic and toxic effects. It is a versatile chemical used in various fields such as pharmaceuticals, agrochemicals, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2,4-dichloro-N-propyl- typically involves multi-step organic reactions. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2,4-dichloro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Cl₂, Br₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

Benzenemethanamine, 2,4-dichloro-N-propyl- is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its biological activity and potential therapeutic effects.

    Medicine: It is explored for its potential use in developing new pharmaceuticals.

    Industry: It finds applications in the production of agrochemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanamine, 2,4-dichloro-N-propyl- exerts its effects involves interaction with specific molecular targets and pathways. As a phenylpropane derivative, it may interact with neurotransmitter systems in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological and psychological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylpropanolamine
  • 2,4-Dichloroamphetamine

Comparison

Benzenemethanamine, 2,4-dichloro-N-propyl- is unique due to its specific substitution pattern on the benzene ring and the presence of the propylamine group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCXIOVAMOAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192418
Record name Benzenemethanamine, 2,4-dichloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39180-81-9
Record name Benzenemethanamine, 2,4-dichloro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,4-dichloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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